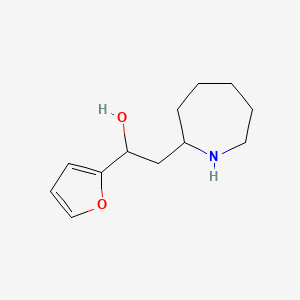

2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol

Description

2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol (CAS 1384534-24-0) is a chiral β-heterosubstituted alcohol featuring a seven-membered azepane ring and a furan-2-yl group. Its molecular formula is C₁₂H₁₉NO₂, with a molecular weight of 209.29 g/mol . The compound combines an ethanol backbone substituted at the β-position with an azepane moiety and at the α-position with a heteroaromatic furan ring. While its biological activity remains uncharacterized in the provided evidence, analogs with similar frameworks are frequently explored in medicinal chemistry for their binding affinity to enzymes or receptors .

Properties

IUPAC Name |

2-(azepan-2-yl)-1-(furan-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10/h4,6,8,10-11,13-14H,1-3,5,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUYRRUCGIREKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)CC(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol typically involves the following steps:

Formation of the Azepane Ring: This can be achieved through the cyclization of a suitable precursor, such as a linear amine.

Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan derivative.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to modify the furan ring or the azepane ring.

Substitution: Various substitution reactions can occur at the furan ring or the azepane ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols, alkanes.

Substitution Products: Halogenated derivatives, nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways involving azepane and furan derivatives.

Medicine: Possible applications in drug development due to its unique structure.

Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol would depend on its specific application. Generally, it could interact with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol

- Key Difference : Thiophene replaces furan.

- Impact : Thiophene’s sulfur atom increases hydrophobicity and may alter metabolic stability compared to the oxygen-containing furan. The larger atomic radius of sulfur could also affect π-orbital overlap, modifying electronic interactions in catalysis or binding .

- Synthesis : Likely synthesized via analogous reductive amination or Grignard addition routes, similar to the furan derivative .

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol

2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol

- Key Difference : Benzotriazole replaces azepane.

- Its planar aromatic structure enables π-π stacking, useful in crystal engineering or supramolecular chemistry .

1-(Furan-2-yl)-2-(2-nitrophenyl)ethan-1-ol

- Key Difference : 2-Nitrophenyl replaces azepane.

- Impact : The nitro group significantly elevates the hydroxyl group’s acidity (pKa reduction), making it more reactive in esterification or oxidation reactions. The aryl nitro group also introduces steric hindrance and electronic effects that could hinder rotational freedom .

Spectral and Physical Properties

- NMR Data : While the target compound’s NMR data are unavailable, analogs like (S)-1-(furan-2-yl)ethan-1-ol show distinct ¹H NMR signals at δ 1.51 (d, J=6.5 Hz, CH₃) and δ 4.93 (q, J=6.5 Hz, CH-OH) . The azepane ring in this compound would introduce additional signals for NH (~δ 1.5–2.5 ppm) and CH₂ groups (~δ 2.5–3.5 ppm).

- Melting Points : Derivatives like 1-(furan-2-yl)-2-(2-nitrophenyl)ethan-1-ol exhibit lower melting points (41–43°C) due to reduced crystallinity from bulky nitro groups , whereas azepane-containing compounds may have higher melting points due to hydrogen-bonding networks.

Research Implications

For example:

- Medicinal Chemistry : Azepane’s seven-membered ring offers conformational flexibility for target binding, while thiophene or morpholine analogs provide tunable hydrophobicity .

- Catalysis : Chiral alcohols like this compound could serve as ligands in enantioselective synthesis, leveraging furan’s π-system and azepane’s NH for substrate coordination .

Biological Activity

2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol is an organic compound characterized by the presence of both an azepane and a furan ring. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and drug development. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Composition

- IUPAC Name : 2-(Azepan-2-yl)-1-(furan-2-yl)ethanol

- Molecular Formula : C₁₂H₁₉NO₂

- CAS Number : 1384534-24-0

The compound features a furan ring, which is known for its reactivity and ability to participate in various chemical reactions, as well as an azepane ring that can influence its pharmacological properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Molecular Interactions : The compound may interact with biological targets through hydrogen bonding and hydrophobic interactions, which are crucial for binding to enzymes or receptors.

- Pathway Modulation : It could potentially modulate biological pathways involving azepane and furan derivatives, influencing cellular processes such as proliferation and apoptosis.

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

- Drug Development : Its unique structure makes it a candidate for developing new therapeutic agents targeting various diseases.

- Cancer Therapy : Preliminary studies suggest that derivatives of similar compounds exhibit cytotoxic activity against cancer cell lines, indicating potential for anticancer applications.

Case Studies and Experimental Data

A review of literature reveals several studies assessing the biological activity of compounds structurally related to this compound. Notable findings include:

| Study | Compound Tested | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 1,2,4-Oxadiazole Derivatives | 0.11 - 5.51 | Anticancer activity against MCF-7 cell line | |

| Similar Azepane Derivatives | Varies | Potential neuroprotective effects |

These studies indicate that modifications to the core structure can significantly influence biological activity, suggesting that further exploration of this compound could yield valuable insights into its therapeutic potential.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(Piperidin-2-yl)-1-(furan-2-yl)ethan-1-ol | Piperidine derivative | Anticancer |

| 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol | Thiophene derivative | Antimicrobial |

This comparison highlights how structural variations can lead to different biological activities, emphasizing the need for targeted research on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.